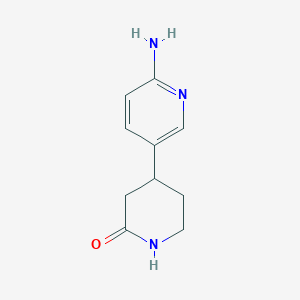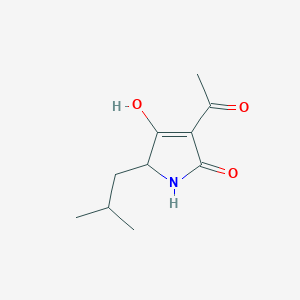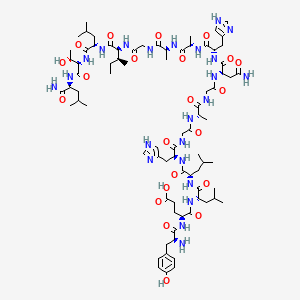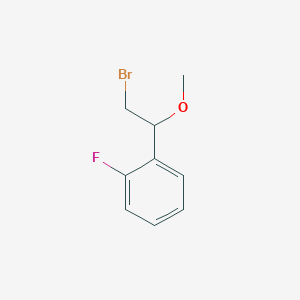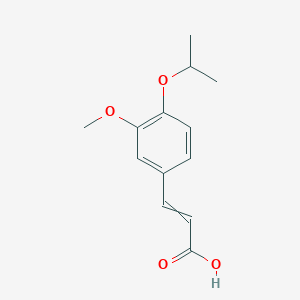
4-bromo-N-(5-chloro-2-methoxyphenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-(5-chloro-2-methoxyphenyl)benzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of bromine, chlorine, and methoxy groups attached to a benzenesulfonamide core
Métodos De Preparación
The synthesis of 4-bromo-N-(5-chloro-2-methoxyphenyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Nitration and Reduction: The starting material, 5-chloro-2-methoxyaniline, undergoes nitration followed by reduction to introduce the amino group.
Sulfonation: The amino group is then sulfonated using chlorosulfonic acid to form the sulfonamide intermediate.
Bromination: Finally, the intermediate is brominated using bromine or a brominating agent to yield the target compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Análisis De Reacciones Químicas
4-bromo-N-(5-chloro-2-methoxyphenyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases, and solvents like dichloromethane and ethanol. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-bromo-N-(5-chloro-2-methoxyphenyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 4-bromo-N-(5-chloro-2-methoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar compounds to 4-bromo-N-(5-chloro-2-methoxyphenyl)benzenesulfonamide include other benzenesulfonamides with different substituents. For example:
- 4-bromo-N-(2-methoxyphenyl)benzenesulfonamide
- 4-chloro-N-(5-bromo-2-methoxyphenyl)benzenesulfonamide
These compounds share similar chemical structures but differ in the position and type of substituents, which can affect their chemical properties and biological activities
Propiedades
Fórmula molecular |
C13H11BrClNO3S |
|---|---|
Peso molecular |
376.65 g/mol |
Nombre IUPAC |
4-bromo-N-(5-chloro-2-methoxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C13H11BrClNO3S/c1-19-13-7-4-10(15)8-12(13)16-20(17,18)11-5-2-9(14)3-6-11/h2-8,16H,1H3 |
Clave InChI |
TWXJGBLSYIKULN-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


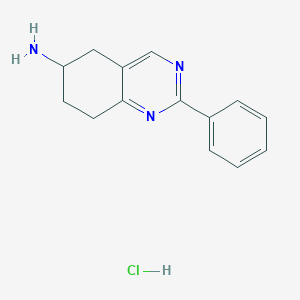
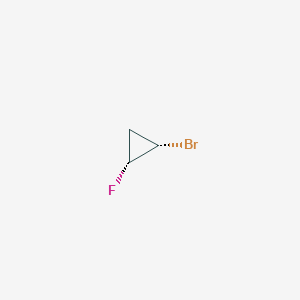


![[2-benzoyloxy-3-hydroxy-3,4,8,8a-tetramethyl-4-[2-(5-oxo-2H-furan-3-yl)ethenyl]-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] pyridine-3-carboxylate](/img/structure/B12440057.png)
